1-(4-Fluorophenyl)-2-[[5-[2-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Fluorophenyl)-2-[[5-[2-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone is a useful research compound. Its molecular formula is C34H26F2N6O2S2 and its molecular weight is 652.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Recent studies have explored the synthesis and characterization of novel sulfanyl derivatives similar to the mentioned compound. For instance, Sarac et al. (2020) synthesized a series of novel sulfanyl derivatives characterized by elemental analyses, FT-IR, and 1H, 13C NMR techniques. These compounds were investigated for their antioxidant and antibacterial properties, showing significantly high antioxidant activity. This research demonstrates the compound's potential in contributing to the development of new antioxidant agents (Sarac, Orek, & Koparır, 2020).
Spectroscopic Properties and Quantum Chemical Calculations
The spectroscopic properties and quantum chemical calculations of compounds containing 1,2,4-triazole derivatives have also been extensively studied. Sarac (2020) detailed the synthesis and characterization of a compound through spectral techniques and quantum chemical calculations. These studies included the analysis of molecular geometry, vibrational frequencies, and electronic absorption spectra, which are crucial for understanding the compound's behavior in various solvents and its potential applications in material science (Sarac, 2020).
Biological Activities
The biological activities of compounds featuring the 1,2,4-triazole moiety have been the subject of research, focusing on their antimicrobial and anti-inflammatory properties. For example, Karande and Rathi (2017) synthesized derivatives for evaluating their anti-inflammatory activity. These studies revealed certain derivatives with remarkable activity, suggesting the potential for developing new anti-inflammatory drugs without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Karande & Rathi, 2017).
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[[5-[2-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26F2N6O2S2/c35-25-15-11-23(12-16-25)29(43)21-45-33-39-37-31(41(33)27-7-3-1-4-8-27)19-20-32-38-40-34(42(32)28-9-5-2-6-10-28)46-22-30(44)24-13-17-26(36)18-14-24/h1-18H,19-22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBBQIIMIMLIMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)F)CCC4=NN=C(N4C5=CC=CC=C5)SCC(=O)C6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26F2N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.